REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][CH:6]([C:10](=O)[CH3:11])[C:7](=O)[CH3:8])[CH3:2].Cl.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][NH2:24])=[CH:19][CH:18]=1.C([O-])(=O)C.[Na+]>C(O)C>[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[C:10]([CH3:11])=[N:24][N:23]([C:20]2[CH:21]=[CH:22][C:17]([O:16][CH3:15])=[CH:18][CH:19]=2)[C:7]=1[CH3:8])[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
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9.3 g
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Type
|
reactant
|
Smiles
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C(C)OC(CC(C(C)=O)C(C)=O)=O
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture heated
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Type
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TEMPERATURE
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Details
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under reflux for 2.5 hours
|
Duration
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2.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was thereafter evaporated
|
Type
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ADDITION
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Details
|
ether added to the residue
|
Type
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EXTRACTION
|
Details
|
The ether phase was extracted with water
|
Type
|
CUSTOM
|
Details
|
the ether evaporated
|
Type
|
CUSTOM
|
Details
|
The crystalline residue was recrystallized twice from a mixture of ethanol and water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC=1C(=NN(C1C)C1=CC=C(C=C1)OC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |